2-fluoro-N-{5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazol-2-yl}pyridine-4-carboxamide
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Description
The description of a compound usually includes its IUPAC name, molecular formula, and structure. It may also include its appearance and any known synonyms .
Synthesis Analysis
Synthesis analysis involves detailing the methods and reactions used to create the compound. This can include the starting materials, reaction conditions, and any catalysts used .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and infrared spectroscopy (IR) to determine the arrangement of atoms within the molecule .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can include details of any known reactions the compound undergoes, the conditions under which these reactions occur, and the products formed .Physical And Chemical Properties Analysis
This includes details such as the compound’s melting point, boiling point, solubility, and stability. It may also include details of its spectral properties, such as its UV/Vis, IR, and NMR spectra .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-fluoro-N-[5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazol-2-yl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N4OS/c16-11-4-2-1-3-9(11)8-13-20-21-15(23-13)19-14(22)10-5-6-18-12(17)7-10/h1-7H,8H2,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZUFNJMKGUJPRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NN=C(S2)NC(=O)C3=CC(=NC=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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